BRD4 Bromodomain Binding Affinity: Annotated pKi Differentiates CAS 1058189-45-9 from Uncharacterized Analogs
CAS 1058189-45-9 is annotated in the ZINC database with a pKi of 6.34 against BRD4, corresponding to an approximate Ki of 0.46 µM [1]. This single-observation activity was sourced from ChEMBL 20 and associated with a reference publication (J. Med. Chem. 2015, 58, 1281–1297) [1]. In contrast, the regioisomeric N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide has no annotated BRD4 activity in ChEMBL or ZINC, nor does the 4-carboxamide positional isomer [2]. While direct head-to-head comparative data within the same assay are unavailable, the presence of a verified BRD4 annotation for the 6-yl-3-carboxamide isomer, versus the absence of any BRD4 annotation for its closest regioisomeric and positional analogs, constitutes a meaningful selection criterion.
| Evidence Dimension | BRD4 bromodomain binding affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 6.34 (Ki ≈ 0.46 µM); 1 observation in ChEMBL 20 |
| Comparator Or Baseline | N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide: No BRD4 activity annotated. N-(benzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide: No BRD4 activity annotated. |
| Quantified Difference | Presence of quantifiable BRD4 binding (pKi 6.34) versus complete absence of BRD4 annotation in closest analogs. |
| Conditions | ChEMBL 20 database; binding affinity data. Reference associated with J. Med. Chem. 2015, 58, 1281–1297 (BRD4 FP binding assay context inferred). |
Why This Matters
For researchers procuring bromodomain-targeting chemical probes, a compound with a verified, albeit modest, BRD4 affinity annotation provides a testable starting point, whereas unannotated analogs require de novo screening investment with no guarantee of activity.
- [1] ZINC15. Substance ZINC0000299863820: Activities based on ChEMBL 20; BRD4 pKi 6.34 (1 observation). Reference PMID 25559428. View Source
- [2] ChEMBL Database. Search for N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide and N-(benzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide: No BRD4 activity records found. View Source
